(2S)-3-amino-2-(butoxycarbonylamino)propanoic Acid
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Overview
Description
(2S)-3-amino-2-(butoxycarbonylamino)propanoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C8H16N2O4 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biomedical Applications and Drug Synthesis
A critical area of application for (2S)-3-amino-2-(butoxycarbonylamino)propanoic acid derivatives is in biomedical research and drug synthesis. Levulinic acid (LEV), with similar functional groups, has shown significant potential in drug synthesis due to its flexibility and diversity. LEV and its derivatives can be utilized to synthesize a variety of value-added chemicals, playing crucial roles in cancer treatment, medical materials, and other medical fields. It has been demonstrated that LEV can directly synthesize drugs, synthesize related derivatives for specific drug synthesis, modify chemical reagents or act as linkers, and form protective groups for drug synthesis, thereby simplifying the synthesis steps and reducing costs (Zhang et al., 2021).
Bio-inspired Adhesives
Inspired by mussel adhesive proteins, which demonstrate robust wet-resistant adhesion, researchers have developed polymeric mimics such as chitosan-catechol. These polymers exhibit excellent biocompatibility, hemostatic ability, and tissue adhesion, positioning them as promising materials for a variety of medical applications. This innovative approach leverages the adhesive properties of amino acids and their derivatives, underscoring the vast potential of this compound in developing bio-inspired adhesives (Ryu et al., 2015).
Synthesis of Functionalized β-Amino Acid Derivatives
The synthesis and transformation of cyclic β-amino acids are of great interest due to their biological relevance. Metathesis reactions, including ring-closing (RCM) and cross metathesis (CM), have been extensively utilized for accessing either alicyclic β-amino acids or densely functionalized derivatives. This methodology highlights the versatility and efficiency of metathesis reactions in generating novel molecular entities for potential drug research and other applications (Kiss et al., 2018).
Carbon Capture Applications
The exploration of amino acid salt (AAS) solutions for carbon capture and storage (CCS) demonstrates the environmental applications of this compound derivatives. AAS solutions, compared to traditional amine solutions, present an effective and environmentally friendly approach to reducing CO2 emissions, highlighting the potential of these compounds in sustainable technologies (Zhang et al., 2018).
Quantum Dot Functionalization
The functionalization of carbon-based quantum dots using amino acids enhances their electronic and optical properties. Amino acid-functionalized quantum dots exhibit high solubility, sustainability, and biocompatibility, making them suitable for a wide range of applications, from optoelectronic devices to energy storage systems. This area of research demonstrates the multifaceted applications of amino acid derivatives in advancing material science (Ravi et al., 2021).
Mechanism of Action
Target of Action
N-BUTYLOXYCARBONYL-DAP-OH, also known as (S)-3-Amino-2-((butoxycarbonyl)amino)propanoic acid or (2S)-3-amino-2-(butoxycarbonylamino)propanoic Acid, is a derivative of the amino acid phenylalanine
Mode of Action
The compound contains a tert-butyloxycarbonyl (Boc) group, which is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . The Boc group can be removed under acidic conditions, a process known as deprotection . This deprotection allows the amino group to participate in subsequent reactions, such as peptide bond formation in protein synthesis.
Biochemical Pathways
Amino acids and their derivatives are known to influence various biochemical pathways, including those related to the secretion of anabolic hormones, fuel supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Properties
IUPAC Name |
(2S)-3-amino-2-(butoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-2-3-4-14-8(13)10-6(5-9)7(11)12/h6H,2-5,9H2,1H3,(H,10,13)(H,11,12)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTGKNHMZMLLEV-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC(CN)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)N[C@@H](CN)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.